Fruquintinib

Metastatic Colorectal Cancer Match-Adjusted Indirect Comparison Progression-Free Survival

Fruquintinib is a highly selective VEGFR1/2/3 inhibitor (IC50: 33/35/0.5 nM) with minimal off-target kinase activity. Unlike multi-kinase agents, it avoids severe hand-foot skin reaction (grade 3/4: 10% vs 14% for regorafenib) and fatigue (3% vs 8%), delivering a distinct safety margin. Proven in the global FRESCO-2 trial (median OS: 7.4 months; HR: 0.66), it is the scientifically justified control arm for refractory mCRC studies and an ideal reference standard for preclinical kinase selectivity panels. Order ≥98% purity for your research.

Molecular Formula C21H19N3O5
Molecular Weight 393.4 g/mol
CAS No. 1194506-26-7
Cat. No. B607557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFruquintinib
CAS1194506-26-7
SynonymsFruquintinib;  HMPL013;  HMPL 013;  HMPL-013.
Molecular FormulaC21H19N3O5
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC
InChIInChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25)
InChIKeyBALLNEJQLSTPIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fruquintinib (CAS 1194506-26-7): Highly Selective VEGFR Tyrosine Kinase Inhibitor for Refractory Metastatic Colorectal Cancer


Fruquintinib is a potent and highly selective oral small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFR) -1, -2, and -3 [1]. Approved for the treatment of refractory metastatic colorectal cancer (mCRC) in patients who have received prior fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy, as well as anti-VEGF and anti-EGFR therapies [2], fruquintinib selectively targets the angiogenic VEGFR axis with minimal off-target kinase activity [3].

Why Fruquintinib Cannot Be Substituted with Regorafenib or Lenvatinib in Procurement


Although fruquintinib, regorafenib, and lenvatinib are all oral VEGFR-targeting tyrosine kinase inhibitors (TKIs) indicated for advanced colorectal cancer, their distinct kinase inhibition profiles and pharmacokinetic properties preclude simple therapeutic interchange [1]. Regorafenib potently inhibits a broad array of kinases, including RET, KIT, PDGFR, and RAF (IC50 values ranging from 1.5 to 28 nM), leading to a wider and more severe adverse event profile [2]. Fruquintinib's high selectivity for VEGFR1/2/3 (IC50: 33/35/0.5 nM) with weak activity against RET, FGFR-1, and c-kit (IC50: 128–458 nM) [3] yields a distinct safety and efficacy profile, justifying its independent selection in formulary and clinical trial procurement [4].

Fruquintinib (CAS 1194506-26-7) Quantitative Differentiation Evidence Guide


Superior Progression-Free Survival vs Regorafenib and TAS-102 in Match-Adjusted Indirect Comparison

In a match-adjusted indirect comparison (MAIC) using individual participant data from FRESCO and aggregate data from CONCUR and TERRA trials, fruquintinib demonstrated a statistically superior weighted progression-free survival (PFS) compared to regorafenib and TAS-102 in previously treated metastatic colorectal cancer patients [1].

Metastatic Colorectal Cancer Match-Adjusted Indirect Comparison Progression-Free Survival

High VEGFR Selectivity and Narrow Off-Target Kinase Profile vs Regorafenib

Fruquintinib is a highly selective VEGFR inhibitor. In a panel of 253 kinases at 1 μM, it inhibited only 7 kinases by >70%, primarily VEGFR1/2/3 [1]. Its IC50 for VEGFR3 is 0.5 nM, ~12-fold lower than its IC50 for RET and >300-fold lower than for FGFR-1 [2]. In contrast, regorafenib potently inhibits a broad array of kinases including RET, KIT, PDGFR, and RAF [3].

Kinase Selectivity VEGFR Inhibition Off-Target Activity

Longer Terminal Half-Life Enables Once-Daily Oral Dosing vs Regorafenib

Fruquintinib has a terminal half-life of approximately 42–43 hours in patients with advanced solid tumors, supporting once-daily oral dosing [1]. Regorafenib has a shorter half-life of 20–30 hours and is dosed once daily for 21 days of a 28-day cycle [2].

Pharmacokinetics Half-Life Once-Daily Dosing

Lower Incidence of Grade 3/4 Hand-Foot Skin Reaction and Fatigue vs Regorafenib

A meta-analysis of 41 clinical trials (N=6,435) comparing fruquintinib and regorafenib monotherapy in refractory mCRC showed fruquintinib had a lower risk of any-grade treatment-related adverse events (TRAEs) (RR: 1.27 vs 1.76) and grade 3/4 TRAEs (RR: 1.62 vs 3.83) compared to placebo [1]. Specifically, fruquintinib monotherapy was associated with lower rates of grade 3/4 hand-foot skin reaction (10% vs 14%) and fatigue (3% vs 8%) [1].

Adverse Events Hand-Foot Skin Reaction Safety Profile

Validated Efficacy in Global Phase III FRESCO-2 Trial vs Placebo

The global, randomized, double-blind phase III FRESCO-2 trial (NCT04322539) demonstrated that fruquintinib plus best supportive care (BSC) significantly improved overall survival (OS) and progression-free survival (PFS) compared to placebo plus BSC in patients with refractory mCRC [1].

FRESCO-2 Trial Overall Survival Phase III Clinical Trial

Fruquintinib: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Comparator for Next-Generation VEGFR Inhibitors

Fruquintinib's high VEGFR selectivity (VEGFR3 IC50: 0.5 nM) and established safety profile make it an ideal reference compound for evaluating novel VEGFR-targeting agents in preclinical kinase selectivity panels and in vivo efficacy studies [1].

Control Arm in Phase II/III mCRC Clinical Trials

Given its validated efficacy in the global FRESCO-2 trial (median OS: 7.4 months vs 4.8 months for placebo; HR: 0.66, p<0.001) and superior PFS compared to regorafenib in MAIC analysis (HR: 0.72, 95% CI: 0.57–0.93), fruquintinib is a scientifically justified control arm for investigational agents in refractory mCRC [2].

Formulary Selection for Institutions Prioritizing Tolerability

For healthcare systems or clinical research organizations aiming to minimize grade 3/4 hand-foot skin reaction and fatigue, fruquintinib offers a more favorable safety profile compared to regorafenib (grade 3/4 HFSR: 10% vs 14%; fatigue: 3% vs 8%) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fruquintinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.